5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Description
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-based carboxylic acid derivative characterized by a 1,2-dimethylpyrrole core, a carboxylic acid group at position 3, and an aminomethyl substituent at position 5. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active derivatives, particularly those targeting complex heterocyclic systems (e.g., dihydroisoquinoline-morpholine hybrids) .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(8(11)12)3-6(4-9)10(5)2/h3H,4,9H2,1-2H3,(H,11,12) |
InChI Key |
UMPXHVBZQQDKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C)CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol is reacted with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Imine, nitrile
Reduction: Alcohol, aldehyde
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid with four related compounds, focusing on structural variations, molecular properties, and applications.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structure : A pyrrolidone (5-oxo) ring with a methyl group at position 1 and a carboxylic acid at position 3.
- Applications: Likely used in peptide mimetics or as a scaffold for CNS-targeted drugs due to pyrrolidone’s prevalence in bioactive molecules.
- Data: Property Value CAS Number 42346-68-9 Molecular Formula C₇H₉NO₃ Molecular Weight 155.15 g/mol Purity 100% (as per SDS) Source: Safety data sheet ().
5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic Acid
- Structure : A 4-methoxyphenyl substituent at position 5.
- Electron-donating methoxy substituents may stabilize π-π interactions in protein binding.
- Applications : Suitable for kinase inhibitors or anti-inflammatory agents where aromatic interactions dominate.
- Data: Property Value CAS Number 724744-85-8 Molecular Formula C₁₄H₁₅NO₃ Molecular Weight 245.27 g/mol Purity ≥95% Source: CymitQuimica catalog ().
5-(4-Fluorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic Acid
- Structure : A 4-fluorophenyl substituent at position 5.
- Key Differences: Fluorine’s electronegativity increases metabolic stability and bioavailability compared to the aminomethyl group. The fluorophenyl group may enhance binding to hydrophobic pockets in enzyme active sites.
- Applications : Common in antiviral or anticancer scaffolds (e.g., kinase inhibitors).
- Data: Property Value Availability 1 mg to bulk Molecular Formula C₁₃H₁₂FNO₂ Molecular Weight 233.24 g/mol Source: ChemDiv building block catalog ().
5-{5-Chloro-2-[(3S)-3-[(Morpholin-4-yl)methyl]-3,4-dihydroisoquinoline-2(1H)-carbonyl]phenyl}-1,2-dimethyl-1H-pyrrole-3-carboxylic Acid Derivatives
- Structure: A complex derivative with a dihydroisoquinoline-morpholine moiety linked via a carbonyl group to the pyrrole core.
- Key Differences: The aminomethyl group in the parent compound is replaced with a chlorophenyl-dihydroisoquinoline-morpholine substituent, significantly increasing molecular complexity. Enhanced binding to targets like G protein-coupled receptors (GPCRs) or proteases due to extended π-systems and hydrogen-bonding motifs.
- Applications : Patented for pharmaceutical production, likely as anticoagulants or anti-inflammatory agents .
Mechanistic and Functional Insights
- Aminomethyl Group: Provides a nucleophilic site for conjugation (e.g., amide bond formation) and enhances solubility via protonation at physiological pH.
- Aryl Substituents (Methoxy/Fluoro): Improve target affinity through hydrophobic and electronic effects but may reduce synthetic accessibility compared to aminomethyl.
- Complex Derivatives : Demonstrate the scaffold’s adaptability in addressing diverse biological targets, validating its utility in lead optimization .
Biological Activity
5-(Aminomethyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 1006473-52-4) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrole ring, which is known for its diverse biological activities. Pyrrole derivatives are often investigated for their roles in medicinal chemistry due to their ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against several pathogenic bacteria and fungi.
Antibacterial Effects
In a study assessing the minimal inhibitory concentration (MIC) of various pyrrole derivatives, it was found that compounds similar to this compound exhibited significant activity against resistant strains such as Klebsiella pneumoniae and Escherichia coli. The MIC values ranged from 31.25 µg/mL to 250 µg/mL for different derivatives, indicating a promising antibacterial profile .
| Compound | K. pneumoniae (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
|---|---|---|---|
| 5-Aminomethyl derivative | 31.25 | 62.5 | 125 |
| Other derivatives | 31.25 - 250 | 31.25 - 125 | >250 |
Antifungal Activity
The compound also demonstrated antifungal activity against Candida albicans and Aspergillus niger, with varying MIC values that suggest a need for further optimization to enhance efficacy .
Anticancer Activity
Pyrrole derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. In vitro studies indicated that modifications to the pyrrole structure can enhance activity against various cancer cell lines.
Case Studies
- Tyrosine Kinase Inhibition : Research on similar pyrrole compounds has shown that they can effectively inhibit growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer proliferation . The interaction of these compounds with ATP-binding domains was assessed using molecular docking techniques, revealing promising stability and binding affinity.
- In Vivo Studies : Some pyrrole derivatives have shown significant antitumor activity in vivo, particularly in models of colon cancer, where they inhibited tumor growth effectively .
The biological activity of this compound is thought to be mediated through several mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
